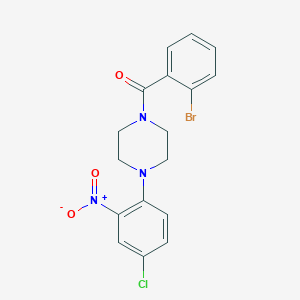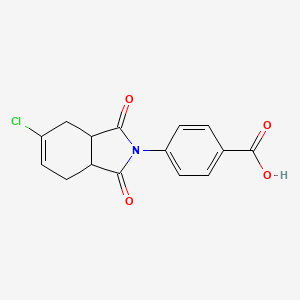
1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate (abbreviated as 3-F-4-PCP-PIP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 3-F-4-PCP-PIP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a N-methyl-D-aspartate (NMDA) receptor antagonist. These mechanisms of action suggest that the compound may have potential as a treatment for various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-F-4-PCP-PIP has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects. The compound has also been shown to decrease the activity of NMDA receptors, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-F-4-PCP-PIP in lab experiments is its potential as a selective serotonin reuptake inhibitor and NMDA receptor antagonist. This makes it a valuable tool for studying the mechanisms of various neurological disorders. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of the compound.
Orientations Futures
There are several future directions for research on 3-F-4-PCP-PIP. One potential direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as an analgesic and antidepressant agent. Further research is also needed to determine the safe dosage and potential side effects of the compound.
Conclusion:
In conclusion, 1-(3-fluorobenzyl)-4-(4-phenylcyclohexyl)piperazine oxalate (3-F-4-PCP-PIP) is a chemical compound that has potential applications in the field of medicinal chemistry. Its potential as a selective serotonin reuptake inhibitor and NMDA receptor antagonist make it a valuable tool for studying the mechanisms of various neurological disorders. However, further research is needed to determine the safe dosage and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of 3-F-4-PCP-PIP involves the reaction of 3-fluorobenzyl chloride with 4-phenylcyclohexylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalic acid to obtain the oxalate salt form of the compound. The purity and yield of the synthesized compound can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-F-4-PCP-PIP has shown potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an antidepressant, analgesic, and antipsychotic agent. The compound has also been investigated for its potential to treat various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2.C2H2O4/c24-22-8-4-5-19(17-22)18-25-13-15-26(16-14-25)23-11-9-21(10-12-23)20-6-2-1-3-7-20;3-1(4)2(5)6/h1-8,17,21,23H,9-16,18H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHXWPREPHJNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CC(=CC=C4)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-biphenylyl)-9-propyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5109384.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5109387.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzamide](/img/structure/B5109410.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)


![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)

![5-ethyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5109477.png)